molecular formula C9H7NO3 B2373750 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde CAS No. 1510218-65-1

3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde

Cat. No. B2373750
CAS RN: 1510218-65-1
M. Wt: 177.159
InChI Key: JQERLCYNQAMNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis pathway for 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde involves the condensation of 2-aminophenol with salicylaldehyde followed by oxidation of the resulting Schiff base to form the target compound. The detailed synthesis method involves several steps, including dissolving 2-aminophenol and salicylaldehyde in acetic acid, heating the mixture, cooling it to room temperature, filtering the precipitate, and drying it under vacuum to obtain the Schiff base intermediate.


Molecular Structure Analysis

The molecular formula of 3-Oxo-4H-1,4-benzoxazine-5-carbaldehyde is C9H7NO3. The InChI Key is JQERLCYNQAMNLK-UHFFFAOYSA-N. The Canonical SMILES representation is C1C(=O)NC2=C(C=CC=C2O1)C=O.

Scientific Research Applications

Inhibition of Cyclooxygenase

When synthesized compounds were subjected to in vitro colorimetric COX (ovine) inhibitor assay for evaluation of their ability to inhibit COX-2 and COX-1, the peroxidase component of cyclooxygenase was utilized .

Anti-HIV Integrase Evaluation

The target compounds were screened against purified HIV IN to determine any potential inhibitory activity .

Mechanism of Action

Target of Action

. These enzymes play crucial roles in the immune response and coagulation pathways, respectively.

Mode of Action

. This inhibition could potentially alter the activity of these enzymes, leading to changes in the immune response and coagulation pathways.

Result of Action

They have also shown potential as human leucocyte elastase and C1r serine protease inhibitors .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-oxo-4H-1,4-benzoxazine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQERLCYNQAMNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.